

physical and chemical properties of Ethyl 1-piperazinecarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl N-piperazinecarboxylate*

Cat. No.: *B105642*

[Get Quote](#)

An In-depth Technical Guide to Ethyl 1-piperazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 1-piperazinecarboxylate. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental methodologies, and visual representations of key processes.

Core Properties of Ethyl 1-piperazinecarboxylate

Ethyl 1-piperazinecarboxylate, also known as N-carbethoxypiperazine, is a versatile organic compound widely utilized as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.^[1] Its chemical structure consists of a piperazine ring with an ethyl carboxylate group attached to one of the nitrogen atoms.^[1] This structure imparts specific reactivity and solubility characteristics that are valuable in medicinal chemistry.^[1]

Physical Properties

At room temperature, Ethyl 1-piperazinecarboxylate is typically a colorless to light yellow or pale orange, clear, and sometimes viscous liquid.^{[1][2][3]} It may have a characteristic amine-like odor.^[1]

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₄ N ₂ O ₂	[1] [2]
Molecular Weight	158.20 g/mol	[2] [4]
Appearance	Colorless to light yellow/orange clear liquid	[1] [2] [3]
Boiling Point	237 °C to 273 °C (lit.)	[3] [5]
Density	1.08 g/mL at 25 °C (lit.)	[6]
Refractive Index	n _{20/D} 1.477 (lit.) to 1.48	[3] [6]
Flash Point	113 °C (235.4 °F) - closed cup	[6]

Chemical and Spectroscopic Properties

Property	Value / Description	Source(s)
IUPAC Name	ethyl piperazine-1-carboxylate	[2]
CAS Number	120-43-4	
SMILES	CCOC(=O)N1CCNCC1	[6]
InChI Key	LNOQURRKKNJKKBU-UHFFFAOYSA-N	[1]
Purity	Typically available in >96% to 99% purity	[3]
pKa	8.50 ± 0.10 (Predicted)	[5]
Solubility	Soluble in water, methanol, ether, acetone, and other polar organic solvents. [2] [3] Its solubility in water can be influenced by pH and temperature. [2]	
Stability	Stable under recommended storage conditions. [7] It is recommended to be stored in a cool, dark, and dry place. [3] [5]	
Incompatible Materials	Strong oxidizing agents	[7]
Hazardous Decomposition	Under fire conditions, it can decompose to form carbon oxides and nitrogen oxides (NOx). [7]	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for the synthesis, purification, and analysis of Ethyl 1-piperazinecarboxylate.

Synthesis Protocol

A common method for the synthesis of Ethyl 1-piperazinecarboxylate involves the reaction of piperazine with ethyl chloroformate.[\[5\]](#)

Materials:

- Piperazine
- Ethyl chloroformate
- Methanol
- Deionized water
- Saturated aqueous sodium chloride solution
- Dichloromethane
- Anhydrous sodium sulfate
- Reaction flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

- Dissolve piperazine (2 g, 23.2 mmol) in deionized water (10 mL) in a reaction flask with stirring at 25 °C until complete dissolution.[\[5\]](#)
- Cool the reaction mixture to 0 °C using an ice bath.[\[5\]](#)
- Slowly add a solution of ethyl chloroformate (1.26 g, 11.6 mmol) in methanol (20 mL) dropwise to the stirred piperazine solution.[\[5\]](#)
- After the addition is complete, allow the reaction system to warm to 25 °C and continue stirring for 4 hours.[\[5\]](#)
- Upon completion of the reaction, add saturated aqueous sodium chloride solution (30 mL) and dichloromethane (200 mL) to the reaction mixture for extraction.[\[5\]](#)

- Separate the organic layer and dry it over anhydrous sodium sulfate.[\[5\]](#)
- Remove the solvent by distillation under reduced pressure to obtain the crude product.[\[5\]](#)

Purification Protocol

The crude Ethyl 1-piperazinecarboxylate obtained from synthesis can be purified using column chromatography.[\[5\]](#)

Materials:

- Crude Ethyl 1-piperazinecarboxylate
- Silica gel (200-400 mesh)
- Dichloromethane
- Methanol
- Chromatography column, collection tubes

Procedure:

- Prepare a slurry of silica gel in the chosen eluent system.
- Pack the chromatography column with the silica gel slurry.
- Dissolve the crude product in a minimal amount of dichloromethane.
- Load the dissolved crude product onto the top of the silica gel column.
- Elute the column with a solvent system of dichloromethane/methanol (e.g., a 40:1 v/v ratio).
[\[5\]](#)
- Collect fractions and monitor the separation using an appropriate technique, such as Thin Layer Chromatography (TLC).
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified Ethyl 1-piperazinecarboxylate.[\[5\]](#)

Analytical Protocols

The identity and purity of Ethyl 1-piperazinecarboxylate are typically confirmed using various analytical techniques.

2.3.1. Gas Chromatography (GC)

Purity analysis is often performed using GC.[\[3\]](#)

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A suitable capillary column for amine analysis.
- Carrier Gas: Helium or Nitrogen.
- Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).
- Analysis: Inject the prepared sample into the GC. The retention time and peak area are used to determine the purity of the compound.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the compound.[\[8\]](#)[\[9\]](#)

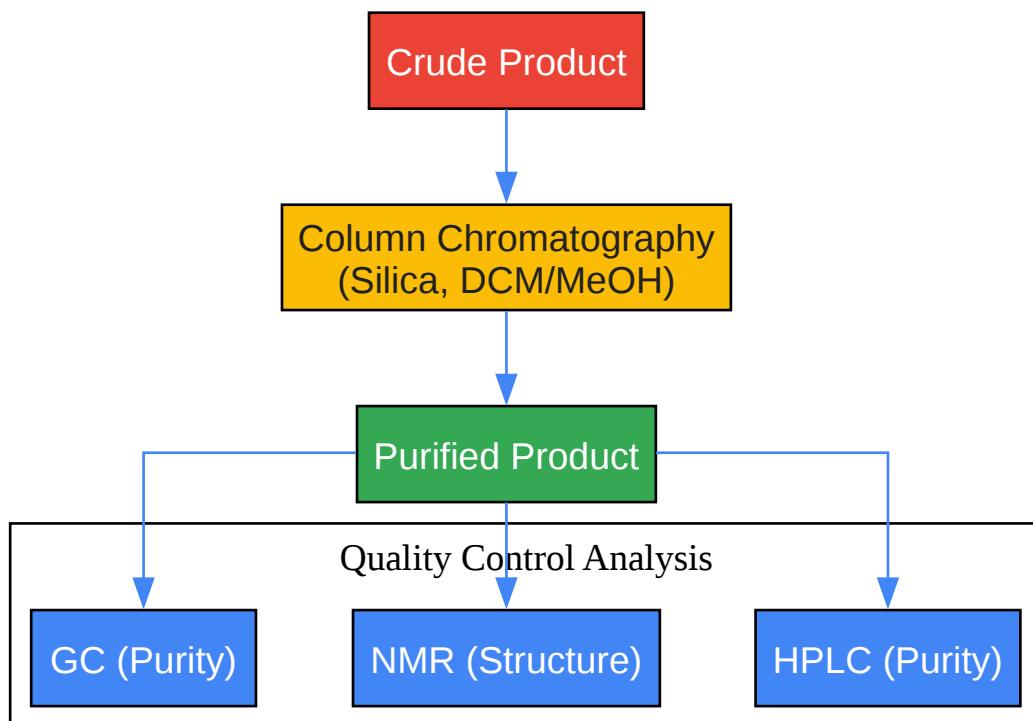
- Instrumentation: An NMR spectrometer (e.g., 400 MHz).[\[10\]](#)
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated Dimethylsulfoxide ($\text{D}_6\text{-DMSO}$).[\[10\]](#)
- Analysis: The ^1H NMR and ^{13}C NMR spectra are recorded. The chemical shifts (δ), multiplicities, and coupling constants (J) are analyzed to confirm that they correspond to the structure of Ethyl 1-piperazinecarboxylate.[\[8\]](#)[\[10\]](#)

2.3.3. High-Performance Liquid Chromatography (HPLC)

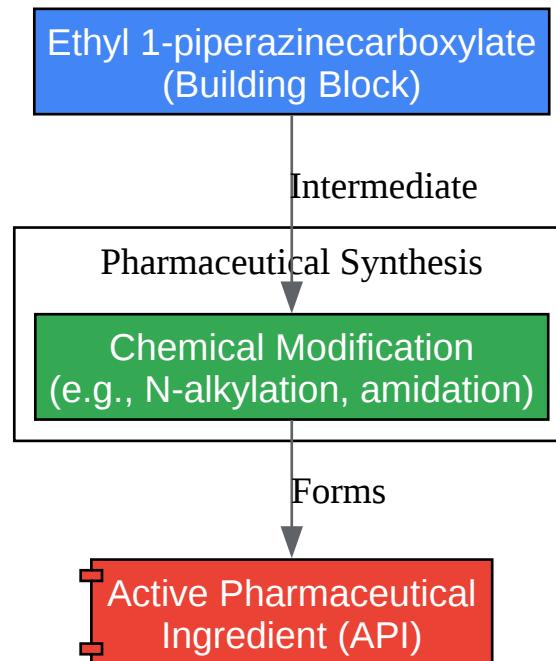

HPLC is another powerful technique for purity assessment and quantification.

- Instrumentation: An HPLC system with a suitable detector (e.g., UV or Mass Spectrometry).
- Column: A reverse-phase column, such as a C18 column, is commonly used for the analysis of such compounds.[\[11\]](#)

- Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
- Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent.[11]
- Analysis: Inject the sample into the HPLC system. The purity is determined by the peak area percentage of the main component.


Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships involving Ethyl 1-piperazinecarboxylate.


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of Ethyl 1-piperazinecarboxylate.

[Click to download full resolution via product page](#)

Caption: Workflow for purification and analysis of the final product.

[Click to download full resolution via product page](#)

Caption: Role of Ethyl 1-piperazinecarboxylate as a chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 120-43-4: Ethyl 1-piperazinecarboxylate | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ethyl 1-Piperazinecarboxylate | 120-43-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ethyl N-piperazinecarboxylate | 120-43-4 [chemicalbook.com]
- 6. Ethyl 1-piperazinecarboxylate 99 120-43-4 [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Ethyl N-piperazinecarboxylate(120-43-4) 1H NMR spectrum [chemicalbook.com]
- 9. Ethyl 1-Piperazinecarboxylate | 120-43-4 | TCI AMERICA [tcichemicals.com]
- 10. rsc.org [rsc.org]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- To cite this document: BenchChem. [physical and chemical properties of Ethyl 1-piperazinecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105642#physical-and-chemical-properties-of-ethyl-1-piperazinecarboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com